8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
Description
8,9-Dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. This molecule is distinguished by its 8,9-dimethoxy substituents and a 4-(trifluoromethyl)benzylsulfanyl group at position 3. Such structural motifs are common in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and lipophilicity, while methoxy groups can influence electronic properties and binding affinity. The compound is cataloged under CAS numbers such as 1030881-50-5 (Parchem Chemicals) and is utilized in pharmaceutical research as a building block for kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-28-15-7-13-14(8-16(15)29-2)24-19(26-9-17(27)25-18(13)26)30-10-11-3-5-12(6-4-11)20(21,22)23/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUBATUKMJPRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,9-Dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 439109-10-1) is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is C20H16F3N3O3S. Its structure features a quinazoline core with methoxy and trifluoromethyl substituents, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, research has demonstrated that related compounds can inhibit various cancer cell lines with submicromolar IC50 values. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells:
- Cell Cycle Arrest : Compounds similar to 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one have been shown to induce G2/M phase arrest in cancer cells by inhibiting critical proteins involved in cell cycle regulation such as cyclin B1 and CDK1 .
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death in tumor cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13k | HCC827 | 0.09 - 0.43 | PI3Kα inhibition, G2/M phase arrest |
| 8,9-Dimethoxy... | A549 | <10 | Induces apoptosis via caspase activation |
| Indolylquinazolinone 3k | M. tuberculosis H37Rv | 10 | Growth inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity against various pathogens. Studies have reported promising results against Gram-positive bacteria and fungi:
- Antibacterial Activity : Related compounds have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MIC). For example, compounds similar to 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one can inhibit biofilm formation in S. aureus .
- Antifungal Activity : The compound has also demonstrated activity against Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 3k | MRSA | 0.98 | Bactericidal |
| Indolylquinazolinone 3k | C. albicans | <10 | Fungicidal |
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Study on Anticancer Properties : A study evaluated the antiproliferative effects of various quinazoline derivatives on multiple cancer cell lines, identifying significant growth inhibition and apoptosis induction in treated cells .
- Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of new quinazoline derivatives against resistant bacterial strains, revealing that certain modifications enhanced their antibacterial potency .
Scientific Research Applications
The imidazoquinazolines, including this compound, have been investigated for their interactions with various biological targets such as kinases and ion channels. The presence of the trifluoromethyl and methoxy groups may enhance its reactivity and selectivity towards specific targets.
Potential Therapeutic Applications
-
Kinase Inhibition :
- The quinazolinone core is prevalent in known kinase inhibitors, which are crucial in regulating cellular processes. By inhibiting specific kinases, compounds like 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one could be developed into drugs for treating cancer and inflammatory diseases .
-
Antimicrobial Properties :
- Initial studies suggest that the compound may possess antimicrobial properties due to its structural features. The combination of the imidazo ring and sulfur-containing linker has been explored in developing antimicrobial agents . Further research is necessary to elucidate these properties fully.
- Antitumor Activity :
Synthesis and Modification
The synthesis of 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic synthesis techniques that allow for modifications to enhance biological activity or create analogs for further study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues differing in substituents at the 5-sulfanyl, 8/9-methoxy, or imidazo-quinazolinone core. Key parameters include molecular weight, substituent effects, synthetic yields, and pharmacological relevance.
Substituent Variations at the 5-Sulfanyl Position
Substituents at the 5-sulfanyl position significantly influence physicochemical properties. For example:
The 4-(trifluoromethyl)benzyl group in the target compound confers superior metabolic stability compared to chlorinated or fluorinated benzyl analogues, as the trifluoromethyl group is both electron-withdrawing and sterically bulky. Halogenated derivatives (e.g., 3,4-dichlorobenzyl) may exhibit enhanced antimicrobial activity due to increased membrane permeability.
Variations in the Imidazo[1,2-c]quinazolinone Core
Modifications to the core structure alter ring planarity and hydrogen-bonding capacity:
5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a) :
- 3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: Features a benzyl group at N3 and a benzylsulfanyl group at C4. Higher molecular weight (457.54 g/mol) due to dual benzyl substituents. Potential for dual-target inhibition due to extended aromatic systems.
Q & A
Q. What are the optimal synthetic routes for 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with condensation reactions between quinazolinone precursors and sulfanylating agents. Key steps include:
- Sulfanyl Group Introduction: Reacting the quinazolinone core with 4-(trifluoromethyl)benzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity. Reaction yields improve with microwave-assisted synthesis (reducing time from 24h to 2h) .
- Critical Parameters: Control temperature (<60°C) to prevent decomposition of the trifluoromethyl group .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C8/C9: δ 3.85–3.90 ppm; sulfanyl-benzyl protons: δ 4.25–4.40 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 504.12) .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorometric or colorimetric substrates (IC₅₀ calculations) .
- Antimicrobial Screening: Use MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Cytotoxicity: MTT assays on HEK-293 cells to establish selectivity indices .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 97%) be resolved?
Methodological Answer:
- Catalyst Comparison: Evaluate green catalysts (e.g., NGPU vs. traditional acid catalysts) to determine efficiency .
- Solvent Optimization: Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction homogeneity and reduce side products .
- Reaction Monitoring: Use in-situ FTIR or TLC to identify intermediate stability issues .
Q. What structure-activity relationship (SAR) insights exist for substituents on the imidazoquinazolinone core?
Methodological Answer:
- Trifluoromethyl vs. Chlorophenyl: The CF₃ group enhances lipophilicity (logP +0.5) and microbial target affinity, while Cl reduces metabolic stability .
- Methoxy Position: C8/C9 methoxy groups improve solubility (by 20% in PBS) but reduce blood-brain barrier penetration .
- Sulfanyl Linker: Replacement with sulfonyl decreases potency (IC₅₀ increases from 1.2 μM to 8.5 μM against EGFR) .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates .
- Molecular Docking: Simulate interactions with kinase ATP-binding pockets (AutoDock Vina; ΔG ≈ -9.2 kcal/mol for EGFR) .
- CRISPR-Cas9 Knockout: Validate target relevance by assessing resistance in EGFR-KO HeLa cells .
Q. How can researchers validate conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. DNA intercalation)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure direct binding to purified enzymes (e.g., EGFR) vs. DNA .
- Fluorescence Quenching: Titrate compound with ethidium bromide-DNA complexes; lack of quenching rules out intercalation .
- Kinetic Studies: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. What analytical methods resolve discrepancies in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign ambiguous peaks (e.g., distinguish C7-H from benzyl protons) .
- Isotopic Labeling: Synthesize ¹³C-labeled methoxy groups to confirm C8/C9 assignments .
- Crystallography: X-ray diffraction of single crystals resolves absolute configuration .
Q. How should in vivo models be designed to evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; measure plasma half-life (LC-MS/MS) and tissue distribution .
- Disease Models: Use A549 xenografts in nude mice to assess antitumor efficacy (tumor volume reduction vs. vehicle) .
- Metabolite ID: UPLC-QTOF detects phase I/II metabolites (e.g., demethylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
